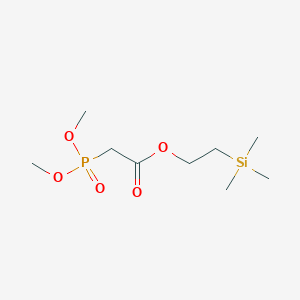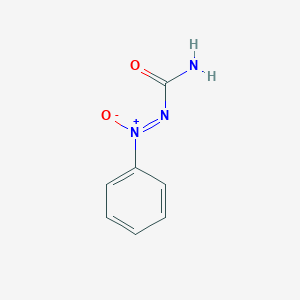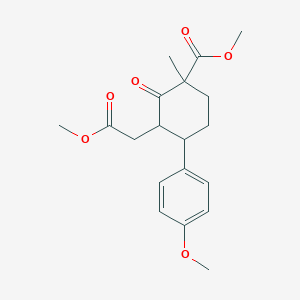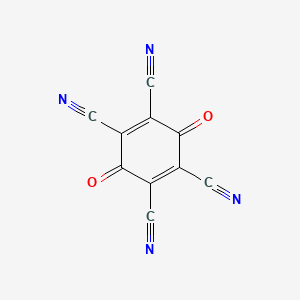
Tetracyano-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyano-1,4-benzoquinone is an organic compound with the molecular formula C10N4O2. It is a derivative of 1,4-benzoquinone, where four cyano groups replace the hydrogen atoms. This compound is known for its strong electron-accepting properties, making it a valuable material in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracyano-1,4-benzoquinone can be synthesized from tetracyano-1,4-hydroquinone. The process involves the oxidation of tetracyano-1,4-hydroquinone using a disilver salt. This method ensures the conversion of the hydroquinone derivative to the benzoquinone form .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetracyano-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions convert it back to tetracyano-1,4-hydroquinone.
Substitution: The cyano groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include silver salts for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the reagents and conditions used.
Scientific Research Applications
Tetracyano-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.
Biology: Its electron-accepting properties make it useful in studying redox reactions in biological systems.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetracyano-1,4-benzoquinone involves its strong electron-accepting properties. It can accept electrons from various donors, making it a powerful oxidizing agent. This property is utilized in redox reactions, where it facilitates the transfer of electrons between molecules. The molecular targets and pathways involved include various redox-active enzymes and electron transport chains in biological systems .
Comparison with Similar Compounds
Similar Compounds
Tetrachloro-1,4-benzoquinone: Similar in structure but with chlorine atoms instead of cyano groups.
1,4-Benzoquinone: The parent compound without any substituents.
1,4-Naphthoquinone: A larger quinone with additional aromatic rings.
Uniqueness
Tetracyano-1,4-benzoquinone is unique due to its strong electron-accepting properties, which are enhanced by the presence of four cyano groups. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industry .
Properties
CAS No. |
4032-03-5 |
|---|---|
Molecular Formula |
C10N4O2 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
3,6-dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15 |
InChI Key |
JNGDCMHTNXRQQD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=O)C(=C(C1=O)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
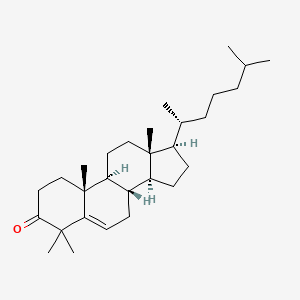
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
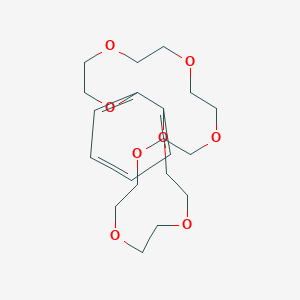
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
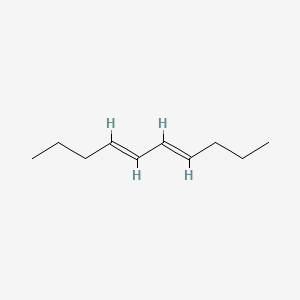
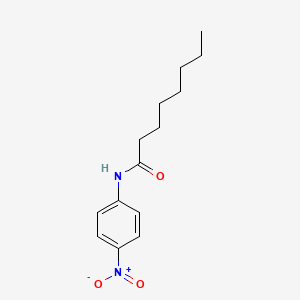
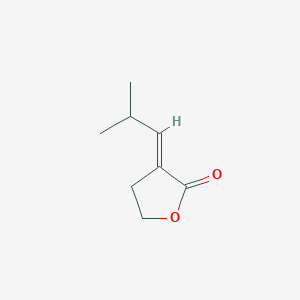
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
